Secnidazole-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

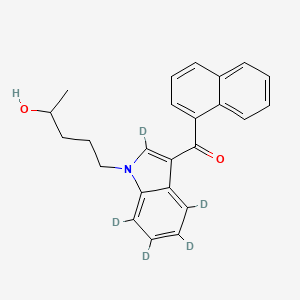

Secnidazole has been synthesized through various methods. For instance, a series of 10 carbamates derivatives based on two common antiprotozoal drugs: metronidazole and secnidazole were prepared . In another study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts .Molecular Structure Analysis

Secnidazole has a molecular formula of C7H11N3O3 . The spectroscopic results confirm that Secnidazole drug acts as a bidentate ligand, coordinated to the metal ion with N3 of the imidazole ring and oxygen atom of OH group .Chemical Reactions Analysis

Secnidazole has been involved in various chemical reactions. For instance, it has been used in the synthesis of carbamates derivatives and metal complexes . More detailed information about the chemical reactions involving Secnidazole-d6 can be found in the referenced papers .Physical And Chemical Properties Analysis

Secnidazole has a molecular formula of C7H11N3O3 . More detailed information about the physical and chemical properties of this compound can be found in the referenced papers .Applications De Recherche Scientifique

Dérivés de médicaments antiprotozoaires

Secnidazole-d6 est utilisé dans la préparation de dérivés de carbamates basés sur des médicaments antiprotozoaires courants . Ces composés sont testés in vitro contre un ensemble de deux protozoaires amitochondriés : Giardia duodenalis et Trichomonas vaginalis .

Synthèse de complexes métalliques

This compound est utilisé dans la synthèse de nouveaux complexes métalliques . Dans une étude, quatre nouveaux complexes métalliques de secnidazole ont été synthétisés par réaction du médicament secnidazole avec les sels AuCl3, PtCl2, PdCl2, AgNO3 . Les structures de ces complexes synthétisés ont été élucidées à l’aide de diverses techniques spectroscopiques .

Étude des facteurs de virulence

This compound est utilisé dans l’étude des facteurs de virulence . Les effets du secnidazole à des concentrations sous-inhibitrices (sous-CMI) sur les facteurs de virulence, la motilité en essaim, la formation de biofilm, les protéases, l’activité hémolysine et la production de prodigiosine ont été évalués in vitro .

Évaluation de l’activité protectrice

This compound est utilisé dans l’évaluation de l’activité protectrice contre la pathogenèse . Dans une étude, l’activité protectrice du secnidazole contre la pathogenèse de S. marcescens a été évaluée in vivo chez la souris .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Secnidazole-d6, like its parent compound Secnidazole, is known to interact with various enzymes and proteins. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen . This compound is found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Cellular Effects

This compound, similar to Secnidazole, has effects on various types of cells and cellular processes. Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . It is active against the vaginosis-associated bacteria and has the potential for bacterial vaginosis research .

Molecular Mechanism

This compound shares the same molecular mechanism as Secnidazole. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion then binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

This compound is rapidly and completely absorbed after oral administration and has a longer terminal elimination half-life (approximately 17 to 29 hours) than commonly used drugs in this class . This suggests that the effects of this compound could potentially last longer in laboratory settings.

Dosage Effects in Animal Models

There was no effect on weight, growth, and food consumption for animals administered secnidazole, up to 300 mg/kg/day .

Metabolic Pathways

This compound is metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . This suggests that this compound is involved in the metabolic pathways associated with these enzymes.

Propriétés

IUPAC Name |

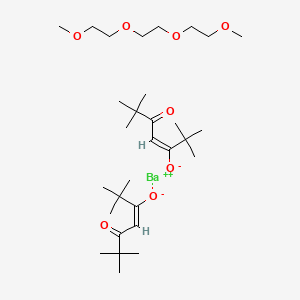

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![Tricyclo[5.1.0.03,5]octane, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)